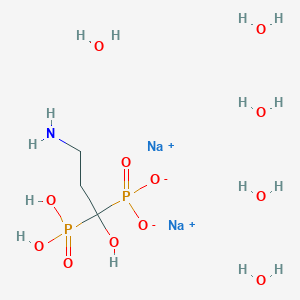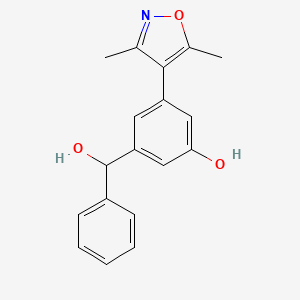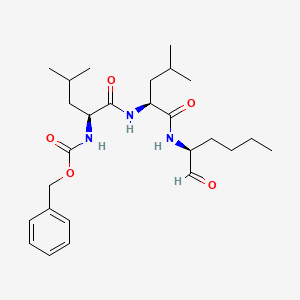
Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate is a compound that belongs to the class of phosphonates and bisphosphonates. These compounds are characterized by the presence of stable carbon-phosphorus (C-P) bonds, which make them resistant to biochemical, thermal, and photochemical decomposition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate typically involves the reaction of appropriate phosphonic acid derivatives with sodium hydroxide under controlled conditions . The reaction conditions often include maintaining a specific pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product in its pentahydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, which have significant applications in pharmaceuticals and agriculture .
Wissenschaftliche Forschungsanwendungen
Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate involves its interaction with molecular targets such as enzymes and receptors involved in phosphorus metabolism . The compound’s ability to bind to hydroxyapatite makes it effective in preventing bone loss and treating bone diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pamidronate disodium: Another bisphosphonate used in the treatment of bone diseases.
Alendronate sodium: A bisphosphonate that also binds to hydroxyapatite and is used to treat osteoporosis.
Uniqueness
Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner compared to other bisphosphonates . Its pentahydrate form also provides stability and solubility advantages .
Eigenschaften
Molekularformel |
C3H19NNa2O12P2 |
|---|---|
Molekulargewicht |
369.11 g/mol |
IUPAC-Name |
disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate |
InChI |
InChI=1S/C3H11NO7P2.2Na.5H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;5*1H2/q;2*+1;;;;;/p-2 |
InChI-Schlüssel |
CZYWHNTUXNGDGR-UHFFFAOYSA-L |
Kanonische SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].O.O.O.O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride](/img/structure/B10768977.png)

![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B10768992.png)

![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B10769013.png)
![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B10769026.png)
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride](/img/structure/B10769028.png)
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B10769033.png)

![N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide](/img/structure/B10769073.png)


![N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-yl-6-purinyl]amino]phenyl]-2-propenamide](/img/structure/B10769086.png)
![N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide](/img/structure/B10769101.png)
